4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine
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Overview
Description
“4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine” is a thienopyrimidine derivative . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities . The molecular formula of this compound is C6H4BrClN2S and its molecular weight is 251.526.
Synthesis Analysis
Thienopyrimidines can be prepared from both pyrimidine and thiophene derivatives . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines can be prepared from both pyrimidine and thiophene derivatives . The method involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C6H4BrClN2S and its molecular weight is 251.53 .Mechanism of Action
Safety and Hazards
When handling “4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine”, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities . The current review discusses different synthetic methods for the preparation of heterocyclic thienopyrimidine derivatives . It also highlights the most recent research on the anticancer effects of thienopyrimidines through the inhibition of various enzymes and pathways .
Properties
CAS No. |
1203324-68-8 |
---|---|
Molecular Formula |
C6H4BrClN2S |
Molecular Weight |
251.526 |
IUPAC Name |
6-bromo-4-chloro-2,3-dihydrothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H4BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1,10H,2H2 |
InChI Key |
CCGVUYXZOVJJTF-UHFFFAOYSA-N |
SMILES |
C1NC(=C2C(=N1)C=C(S2)Br)Cl |
Synonyms |
4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine |
Origin of Product |
United States |
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